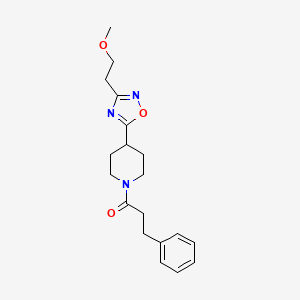

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one is a compound that belongs to a class of organic molecules known for their structural complexity and diverse functional properties

Mécanisme D'action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors .

Biochemical Pathways

The compound also contains an oxadiazole ring, which is a heterocyclic compound. Heterocyclic compounds like indoles have been found to have diverse biological activities .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete (ADME) it. Piperidine derivatives are generally well-absorbed and can cross the blood-brain barrier .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one begins with commercially available precursors, including 2-methoxyethylamine, piperidine, and benzaldehyde.

Formation of Oxadiazole Ring: : The first step involves the formation of the oxadiazole ring. This can be achieved by reacting 2-methoxyethylamine with a suitable nitrile oxide in the presence of a catalyst under reflux conditions.

Piperidine Substitution: : The oxadiazole intermediate is then subjected to nucleophilic substitution with piperidine. This reaction is typically carried out in an aprotic solvent such as acetonitrile, under an inert atmosphere to prevent oxidation.

Phenylpropanone Attachment: : The final step involves attaching the phenylpropanone moiety. This can be done through a condensation reaction between the substituted piperidine derivative and benzaldehyde, under acidic conditions.

Industrial Production Methods

Industrial-scale production of this compound often involves continuous flow synthesis. This method offers advantages such as enhanced reaction control, increased safety, and scalability. Key steps include automated mixing of reactants, precise temperature and pressure control, and efficient purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding carbonyl derivatives.

Reduction: : Reduction of the oxadiazole ring can yield various hydrazine derivatives, depending on the reducing agent and conditions used.

Substitution: : The phenyl ring and piperidine moiety can participate in electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, H₂O₂, and CrO₃ are common oxidizing agents used for this compound.

Reducing Agents: : NaBH₄ and LiAlH₄ are typical reducing agents employed to achieve selective reductions.

Solvents: : Acetonitrile, ethanol, and dichloromethane are commonly used solvents, providing a controlled environment for reactions.

Major Products

Oxidation: : Conversion to carbonyl compounds, such as ketones and aldehydes.

Reduction: : Formation of hydrazine derivatives.

Substitution: : Introduction of various functional groups, enhancing the compound's versatility.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one serves as a building block for creating complex organic molecules. Its functional groups enable the synthesis of derivatives with potential pharmaceutical and material applications.

Biology

This compound is utilized in biological research to study receptor binding and signal transduction pathways. Its ability to interact with specific molecular targets makes it valuable in drug discovery and development processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies focus on its efficacy and safety in treating various diseases, such as neurodegenerative disorders and cancers.

Industry

The compound's unique chemical structure lends itself to applications in the material sciences, including the development of novel polymers, coatings, and other advanced materials.

Comparaison Avec Des Composés Similaires

Comparison

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one stands out due to its combined structural features: an oxadiazole ring, piperidine moiety, and phenyl group. This combination provides a unique set of chemical and biological properties, distinguishing it from other similar compounds that may only possess one or two of these features.

List of Similar Compounds

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)butan-1-one

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-3-phenylbutan-1-one

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one

1-(4-(3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl)piperidin-1-yl)-3-phenylpropan-1-one

These compounds share structural similarities but differ in specific functional groups or ring systems, leading to variations in their chemical behavior and applications.

Propriétés

IUPAC Name |

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-24-14-11-17-20-19(25-21-17)16-9-12-22(13-10-16)18(23)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGTVMQOICRSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.